molecular formula C9H17NO2 B1175558 2-Chloro-5-MethylPyridine CAS No. 18365-64-4

2-Chloro-5-MethylPyridine

Cat. No.: B1175558
CAS No.: 18365-64-4
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Description

Significance and Role as a Key Intermediate in Organic Synthesis

2-Chloro-5-MethylPyridine (B98176), with the chemical formula C6H6ClN, is a versatile chemical building block, or intermediate, essential in the synthesis of a wide array of more complex molecules. chemimpex.comsihaulichemicals.com Its structure, featuring a pyridine (B92270) ring substituted with a chlorine atom and a methyl group, imparts a unique reactivity that is highly valued in organic synthesis. sihaulichemicals.comcymitquimica.com The presence of the chlorine atom, an electronegative halogen, makes the molecule susceptible to nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. cymitquimica.com

This reactivity is particularly exploited in the agrochemical and pharmaceutical industries. chemimpex.cominnospk.com In agrochemical synthesis, this compound is a crucial precursor for the production of several key pesticides. innospk.comguidechem.com It serves as a foundational component in the synthesis of neonicotinoid insecticides, a class of chemicals known for their potent and effective control of a broad spectrum of pests. lookchem.comnbinno.com Specifically, it is a key intermediate in the manufacturing of widely used insecticides such as Imidacloprid and Acetamiprid (B1664982). innospk.comnbinno.com The synthesis of these complex molecules often involves the further modification of this compound, for instance, through chlorination to form derivatives like 2-chloro-5-chloromethylpyridine or 2-chloro-5-trichloromethylpyridine. sihaulichemicals.cominnospk.com These subsequent intermediates are then used to construct the final pyridine heterocyclic compounds that exhibit the desired insecticidal properties. innospk.com

Beyond its role in pesticide production, this compound is also a valuable intermediate in the synthesis of herbicides. sihaulichemicals.comepo.org For example, it is used in the preparation of 2-chloro-5-trichloromethylpyridine, an intermediate for herbicides like fluazifop-butyl. epo.org The compound's utility also extends to the pharmaceutical sector, where it serves as a starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents. chemimpex.comguidechem.com Its adaptability is further demonstrated by its use in the production of dyes, pigments, and even in the flavor and fragrance industry. chemimpex.com

The physical properties of this compound, such as being a colorless to light yellow liquid with a characteristic pungent odor and its solubility in organic solvents, contribute to its practicality in industrial settings. sihaulichemicals.cominnospk.comguidechem.com

Historical Context of Pyridine Chemistry and Halogenated Pyridines

The story of this compound is deeply rooted in the broader history of pyridine chemistry. Pyridine (C5H5N), a basic heterocyclic organic compound structurally related to benzene, was first discovered in the mid-19th century. wikipedia.org Initially, it was extracted from coal tar. wikipedia.org The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the work of Arthur Rudolf Hantzsch. wikipedia.org

The halogenation of pyridine, the process of introducing halogen atoms like chlorine onto the pyridine ring, has been a subject of study for many decades, with early publications on the topic dating back to the 1940s. acs.org The introduction of halogens significantly modifies the chemical reactivity of the pyridine ring, opening up new avenues for synthesis. rsc.org Halogenated pyridines, including chlorinated derivatives, have become indispensable building blocks in organic synthesis due to their versatile reactivity. cymitquimica.comrsc.orgacs.org

The development of synthetic routes to specific isomers of halogenated pyridines, such as this compound, has been an area of active research. Various methods have been developed over the years, some involving the chlorination of 3-methylpyridine (B133936) (beta-picoline) or its N-oxide. epo.orgjustia.com These processes often yield a mixture of isomers, and a significant challenge has been to develop methods that produce this compound with high yield and selectivity. justia.comguidechem.com For instance, reacting 3-methylpyridine N-oxide with chlorinating agents like phosphorus oxychloride can produce this compound, though often alongside its isomer, 2-chloro-3-methylpyridine. guidechem.comjustia.com Research has focused on optimizing reaction conditions and using specific reagents to improve the ratio of the desired product. justia.com Other synthetic strategies have also been explored, such as those starting from propionaldehyde (B47417) and an acrylic ester. sihaulichemicals.comgoogle.com

Overview of Major Research Domains for this compound

The research surrounding this compound is predominantly concentrated in a few key domains, primarily driven by its industrial importance.

Agrochemical Synthesis: This is arguably the most significant area of research for this compound. A substantial body of work focuses on its role as a precursor to neonicotinoid insecticides like Imidacloprid and Acetamiprid. innospk.comguidechem.comguidechem.com Research in this domain includes the development of more efficient and environmentally friendly synthesis methods for these pesticides, starting from this compound. scispace.com It is also a key intermediate in the synthesis of herbicides. epo.orggoogle.com Further chlorination of this compound leads to 2-chloro-5-trichloromethylpyridine, a building block for certain herbicidal compounds. sihaulichemicals.com

Pharmaceutical Synthesis: The versatility of this compound makes it a valuable building block in the pharmaceutical industry. chemimpex.comguidechem.com It is utilized in the synthesis of a variety of drug candidates and active pharmaceutical ingredients (APIs). nbinno.com Research in this area explores the incorporation of the this compound moiety into novel molecular scaffolds to create new therapeutic agents, including those with potential anti-inflammatory and anti-cancer properties. chemimpex.com

Organic Synthesis and Methodology Development: Chemists are continuously exploring new reactions and synthetic methodologies involving this compound. This includes its use in creating other valuable chemical intermediates. For example, it can be used to synthesize 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2′-bipyridine, and 1-(5′-methyl-2,2′-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole. sigmaaldrich.comchemicalbook.com Research also focuses on developing novel and more efficient synthetic routes to this compound itself, aiming for higher yields, greater purity, and safer reaction conditions. guidechem.comdissertationtopic.net

Materials Science: The compound also finds applications in the production of dyes and pigments, contributing to the development of new materials with specific color properties. chemimpex.com

Scope and Research Objectives of this compound Investigations

The primary objectives of research involving this compound are closely aligned with its major applications and the ongoing need for innovation in chemical synthesis.

A central goal is the optimization of synthetic pathways . This includes developing more efficient, cost-effective, and sustainable methods for producing this compound and its derivatives. guidechem.comdissertationtopic.net Researchers aim to increase reaction yields, improve the selectivity for the desired isomer, and reduce the generation of hazardous byproducts. justia.comguidechem.com This is particularly important given the large-scale industrial production of this intermediate.

Another key objective is the discovery of novel bioactive molecules . By using this compound as a starting material, scientists aim to synthesize new pesticides and pharmaceuticals with improved efficacy, better safety profiles, and potentially novel mechanisms of action. semanticscholar.orgresearchgate.netresearchgate.net For instance, research has been conducted on synthesizing new fluorinated neonicotinoids from a derivative of this compound to evaluate their larvicidal activity. semanticscholar.orgresearchgate.net

Furthermore, research seeks to expand the synthetic utility of this compound. This involves exploring its reactivity in a wider range of chemical transformations to create a broader diversity of complex molecules. This could lead to the discovery of new applications in areas beyond its current primary uses, such as in materials science or as a ligand in catalysis. chemimpex.com

Finally, there is a continuous effort to characterize and understand the fundamental chemical properties of this compound and its derivatives. This includes detailed studies of its molecular structure, reactivity, and spectroscopic properties. chemicalbook.com A deeper understanding of these fundamentals can inform the design of new synthetic strategies and the prediction of the properties of novel compounds derived from it.

Properties

CAS No.

18365-64-4

Molecular Formula

C9H17NO2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 5 Methylpyridine

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-chloro-5-methylpyridine (B98176) have been well-documented and are utilized in industrial production. These routes include direct chlorination, transformations from aminopyridines, and complex cyclization sequences.

Direct Chlorination Approaches (e.g., of 3-methylpyridine)

A primary and direct route to this compound involves the chlorination of 3-methylpyridine (B133936), also known as beta-picoline. googleapis.comgoogle.com This approach, however, can lead to the formation of unwanted byproducts. googleapis.com A variation of this method starts with 3-methylpyridine N-oxide, which can be reacted with chlorinating agents like phosphorus oxychloride or sulfonyl chlorides to yield a mixture of isomers, including the desired this compound. guidechem.comjustia.com The reaction conditions, such as the choice of chlorinating agent, solvent, and temperature, are crucial for optimizing the yield of the target compound. guidechem.com For instance, reacting 3-methylpyridine N-oxide with benzoyl chloride and triethylamine, followed by treatment with phosphorus oxychloride, has been shown to produce the final product with a high yield. guidechem.com

Table 1: Direct Chlorination Methodologies

Starting Material Chlorinating Agent(s) Key Conditions Yield Reference
3-methylpyridine (I) Chlorine gas Water medium, catalyst, 40-60°C Not specified scispace.com
3-Methylpyridine N-Oxide (II) Benzoyl chloride, Triethylamine, Phosphorus oxychloride Dichloromethane/Chlorobenzene solvent, reflux for 6 hours 82.2% guidechem.com

Routes from Aminopyridines via Diazotization

The conversion of aminopyridines to their corresponding chloropyridines via diazotization, a process often related to the Sandmeyer reaction, is a well-established synthetic transformation. google.com In this route, a 2-aminopyridine (B139424) derivative is reacted with a diazotizing agent in the presence of a chloride source. Specifically, 2-amino-5-methyl-pyridine can be effectively converted to 2-chloro-5-methyl-pyridine by reacting it with nitrosyl chloride in an aqueous solution saturated with hydrogen chloride. google.com This method is generally carried out at low temperatures, typically between 0°C and 20°C, to ensure the stability of the intermediate diazonium salt. google.com This approach provides good yields and high purity of the target product. google.com

Table 2: Synthesis via Diazotization

Starting Material Key Reagents Solvent/Medium Temperature Reference
2-amino-5-methyl-pyridine Nitrosyl chloride, Hydrogen chloride HCl-saturated aqueous solution 0°C to 20°C google.com

Multi-Step Cyclization and Derivatization Sequences (e.g., from propionaldehyde (B47417) and acrylic ester)

An alternative to direct pyridine (B92270) modification is the construction of the pyridine ring from acyclic precursors. One such multi-step process begins with the condensation of propionaldehyde and an acrylic ester, which forms a 4-formylpentanoate ester. sihaulichemicals.comgoogleapis.comgoogle.com This intermediate is then aminated using a nitrogen source, such as an amine or an ammonium (B1175870) compound, to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. googleapis.comgoogle.comgoogle.com The dihydropyridone is subsequently halogenated and dehydrohalogenated to create 2-hydroxy-5-methyl-pyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). google.comgoogle.com The final step involves the chlorination of this pyridone intermediate to afford the desired this compound. google.comgoogle.com

Table 3: Key Stages in Multi-Step Cyclization Route

Reaction Stage Reactants Product/Intermediate Reference
Condensation Propionaldehyde, Acrylic ester 4-formylpentanoate ester googleapis.comgoogle.com
Amination/Cyclization 4-formylpentanoate ester, Nitrogen source 5-methyl-3,4-dihydro-2(1H)-pyridone sihaulichemicals.comgoogleapis.comgoogle.com
Halogenation/Dehydrohalogenation 5-methyl-3,4-dihydro-2(1H)-pyridone 2-hydroxy-5-methyl-pyridine google.comgoogle.com

Conversion from Dihalopiperidines (e.g., 2-oxo-5-methyl-5,6-dihalopiperidine)

This synthetic route is closely linked to the cyclization sequence described previously. The halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone can produce a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate, such as 2-oxo-5-methyl-5,6-dichloropiperidine. google.comgoogleapis.com A direct, single-step process converts this dihalo compound into this compound. googleapis.com This is achieved by treating the 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent, such as phosphorus oxychloride or phosgene (B1210022), at an elevated temperature. google.comgoogle.com The reaction is typically conducted in a high-boiling solvent like 1,2,4-trichlorobenzene (B33124) at temperatures ranging from 80°C to 130°C. googleapis.comgoogle.comgoogle.com

Table 4: Synthesis from Dihalopiperidine Intermediate

Starting Material Chlorinating Agent Solvent Temperature Reference

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. Catalytic processes, in particular, represent a significant area of innovation for the synthesis of complex molecules like substituted pyridines.

Catalytic Synthesis Innovations (e.g., palladium-catalyzed)

Modern synthetic chemistry has seen the rise of powerful catalytic systems for constructing heterocyclic scaffolds. Palladium-catalyzed reactions, in particular, have been developed for the efficient synthesis of multi-substituted pyridines. acs.org One innovative approach involves the reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes via a palladium-catalyzed C–H activation process. acs.org The mechanism is proposed to proceed through a Pd-catalyzed β-alkenylation of the oxime, which is followed by an aza-6π-electrocyclization to form the pyridine ring. acs.org This methodology allows for the creation of various substituted pyridines with complete regioselectivity. acs.org While not a direct synthesis of this compound from a simple precursor, this strategy exemplifies the modern, catalytic approaches being developed to build the pyridine core structure, which can then be further functionalized. Such C-H functionalization techniques are at the forefront of sustainable chemical synthesis. acs.orgrsc.org

Table 5: Palladium-Catalyzed Pyridine Synthesis Approach

Catalytic System Reactants Key Mechanism Steps Significance Reference

Continuous Flow Chemistry Applications in Derivatization

Continuous flow chemistry has emerged as a powerful tool for the synthesis and derivatization of chemical compounds, offering enhanced control, efficiency, and scalability compared to traditional batch processes. researchgate.net In the context of this compound and its derivatives, flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net

A notable application involves the derivatization of 2-chloro-5-(chloromethyl)pyridine (B46043), a closely related intermediate, in a flow reactor module. researchgate.net This process can be used to synthesize a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with various aromatic aldehydes under controlled conditions to produce novel bioactive hydrazone compounds. researchgate.net Studies have shown that reaction parameters can be optimized to achieve high selectivity; for instance, at a temperature of 90°C, selectivities of 85.6%, 95%, and 98.7% have been reported. researchgate.net The use of a microchannel reactor for the continuous preparation of 2-chloro-5-chloromethylpyridine from this compound has also been demonstrated, significantly shortening reaction times and improving product quality, with selectivity reaching up to 97.88%. google.com These methods highlight the potential of continuous flow processes to facilitate efficient and scalable production. google.comwipo.int

Green Chemistry Principles in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical manufacturing. A key focus is the replacement of hazardous reagents and the minimization of waste.

One greener synthetic route to 2-chloro-5-chloromethylpyridine, a derivative of this compound, utilizes trichloroisocyanuric acid as a chlorinating agent instead of the more hazardous chlorine gas. chemicalbook.com This method can be initiated by a chemical initiator or a light source at temperatures ranging from 80-200°C. chemicalbook.com A significant advantage of this approach is the avoidance of solvents, which eliminates the need for subsequent neutralization and water washing steps that are common in traditional chlorination processes. chemicalbook.com Consequently, the generation of wastewater and acidic tail gas is prevented, aligning with the core principles of green chemistry. chemicalbook.com

Electrochemical Synthesis and Dechlorination Processes

Electrochemical methods offer a promising and sustainable alternative for the synthesis of this compound. researchgate.net These processes can be finely controlled and often proceed under mild conditions. A significant application is the electrochemical hydrodechlorination of 2-chloro-5-trichloromethylpyridine (TCMP) to produce this compound (CMP). researchgate.net

This process has been investigated in a weak acidic solvent mixture of methanol, acetic acid, and water. researchgate.net The choice of cathode material has a substantial impact on the reaction's efficiency and selectivity, with silver mesh cathodes demonstrating high selectivity for the desired product, CMP. researchgate.net The order of effectiveness for cathode materials in producing CMP is silver, copper, zinc, lead, titanium, graphite, and nickel. researchgate.net

Under optimized conditions—using a silver mesh cathode, a current density of 333 A·m⁻², and a temperature of 30°C—TCMP can be hydrodechlorinated to CMP with a high yield of 91% and a current efficiency of 54%. researchgate.net The electrochemical dechlorination of TCMP can also yield other valuable intermediates, such as 2-chloro-5-dichloromethylpyridine (DCMP) and 2-chloro-5-chloromethylpyridine (CCMP), by controlling the reaction parameters. researchgate.netresearchgate.net However, unexpected oxygen-incorporated by-products like 6-chloronicotinic acid can also be formed, highlighting the importance of understanding the reaction mechanism. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Pathways

The selection of a synthetic pathway for this compound depends on a comparative analysis of factors such as yield, selectivity, reaction conditions, and by-product formation. Different methodologies present distinct advantages and disadvantages.

Traditional methods, such as the direct chlorination of 3-picoline (beta-picoline), often suffer from poor selectivity and the formation of multiple by-products that are difficult to separate. google.comgoogle.com Alternative routes starting from 3-methylpyridine N-oxide have been developed to improve yields and isomer ratios. For instance, using phosphorus oxychloride in the presence of a basic organic nitrogen compound can achieve a chemical yield of 79% and a high this compound/2-chloro-3-methylpyridine isomer ratio of 24/1. justia.com

The electrochemical hydrodechlorination of TCMP stands out for its high yield (91%) under mild conditions. researchgate.net However, it requires careful selection of cathode materials to ensure high selectivity towards the desired product and to minimize the formation of oxygenated by-products. researchgate.netresearchgate.net Continuous flow processes offer excellent selectivity (up to 97.88%) and efficiency but may require specialized reactor setups. google.com Green chemistry approaches, while environmentally advantageous, may operate at higher temperatures (80-200°C). chemicalbook.com

The table below provides a comparative overview of various synthetic pathways.

Synthetic PathwayStarting MaterialKey Reagents/ConditionsYieldSelectivityKey By-products
Electrochemical Hydrodechlorination 2-chloro-5-trichloromethylpyridineSilver mesh cathode, 30°C, 333 A·m⁻²91% researchgate.netHigh, dependent on cathode material researchgate.netDCMP, CCMP, oxygen-incorporated products researchgate.netresearchgate.net
From Pyridone PyridoneChlorine, Phosgene, Toluene, 110°C91.6% patsnap.comGood2,3-dichloro-5-methylpyridine (8.1%) patsnap.com
From 3-Methylpyridine N-Oxide 3-Methylpyridine N-OxidePhosphorus oxychloride, basic organic N compound79% justia.com24/1 isomer ratio (2-chloro-5-/2-chloro-3-) justia.com2-chloro-3-methylpyridine justia.com
Direct Chlorination (Airlift Reactor) 3-MethylpyridinePalladium chloride catalyst~60% (molar) researchgate.netModerateIsomeric chloromethylpyridines
One-Step Chlorination 3-MethylpyridineSupported palladium chloride catalyst~50% (molar) patsnap.comImproved selectivity over older methods patsnap.comOther chlorinated pyridines
From Dihalo Compound 2-oxo-5-methyl-5,6-dihalopiperidinePhosphorus oxychloride or phosgene, 80-130°CNot specifiedNot specifiedNot specified

Reactivity and Derivatization Chemistry of 2 Chloro 5 Methylpyridine

Halogen Atom Reactivity (at C2 position)

The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards nucleophilic substitution and serves as a versatile handle for the introduction of various functional groups through cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

2-Chloro-5-methylpyridine (B98176) readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the ring nitrogen atom polarizes the C2-Cl bond, making the C2 carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The disruption of aromaticity in this intermediate is a key factor in the reaction energetics. youtube.com

A variety of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates, leading to the formation of a wide range of substituted pyridine derivatives. For instance, the reaction with amines provides access to 2-amino-5-methylpyridine derivatives, which are valuable building blocks in medicinal chemistry.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile Reagent Example Product
Amine R-NH₂ 2-(Alkyl/Aryl)amino-5-methylpyridine
Alkoxide NaOR 2-Alkoxy-5-methylpyridine
Thiolate NaSR 2-(Alkyl/Aryl)thio-5-methylpyridine

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with fluorine being the most reactive leaving group, followed by chlorine, bromine, and iodine. nih.gov However, for 2-halopyridines, the reactivity difference between chloro, bromo, and iodo is often minimal. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Mechanistic Studies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: A nucleophilic coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

Commonly employed cross-coupling reactions with this compound include:

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This is a widely used method for the synthesis of biaryl compounds. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgjk-sci.comwiley.com This method is a significant improvement over traditional methods for the synthesis of arylamines. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne to form a C-C bond, providing access to substituted alkynylpyridines. wikipedia.orgmdpi.comorganic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Product Type
Suzuki-Miyaura Ar-B(OH)₂ 5-Methyl-2-arylpyridine
Buchwald-Hartwig R₂NH 5-Methyl-2-(dialkyl/diaryl)aminopyridine
Sonogashira R-C≡CH 5-Methyl-2-alkynylpyridine

Mechanistic studies have focused on the development of highly active and stable palladium catalysts, often employing bulky and electron-rich phosphine ligands, to facilitate the challenging oxidative addition of the relatively unreactive C-Cl bond. jk-sci.comwiley.com

Regioselective Functionalization at the Pyridine Ring

While the C2 position is the primary site of reactivity for nucleophilic and cross-coupling reactions due to the presence of the chlorine leaving group, other positions on the pyridine ring can be functionalized through regioselective methods. Directed ortho-metalation is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position, creating a nucleophilic center that can then react with an electrophile.

For this compound, the chlorine atom can act as a directing group, although its directing ability is weaker than other groups like amides or methoxy groups. Lithiation of 2-chloropyridine (B119429) derivatives often occurs at the C6 position. researchgate.net The regioselectivity can be influenced by the choice of base and reaction conditions. mdpi.com For example, the use of superbases like BuLi-LiDMAE has been shown to promote unprecedented C6 lithiation of 2-chloropyridine. researchgate.net

Methyl Group Functionalization (at C5 position)

The methyl group at the C5 position of this compound is also a site for various chemical transformations, including halogenation and oxidation.

Side-Chain Halogenation (e.g., to 2-chloro-5-(chloromethyl)pyridine (B46043) and 2-chloro-5-trichloromethylpyridine)

The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. The reaction is typically initiated by UV light or a radical initiator. The extent of halogenation can be controlled by the reaction conditions, such as the stoichiometry of the halogenating agent.

Monochlorination: Reaction with one equivalent of a chlorinating agent, such as chlorine gas in the presence of a catalyst, can yield 2-chloro-5-(chloromethyl)pyridine. scispace.com This product is a valuable intermediate for the synthesis of various agrochemicals and pharmaceuticals. patsnap.com

Trichlorination: Further chlorination under more forcing conditions leads to the formation of 2-chloro-5-(trichloromethyl)pyridine. google.com

Table 3: Products of Side-Chain Halogenation of this compound

Product Name Chemical Formula Key Synthetic Application
2-chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N Intermediate for insecticides
2-chloro-5-(trichloromethyl)pyridine C₆H₅Cl₃N Intermediate for herbicides

Oxidative Transformations of the Methyl Group

The methyl group at the C5 position can be oxidized to various other functional groups, such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the electrochemical dechlorination of 2-chloro-5-trichloromethylpyridine can lead to the formation of 6-chloronicotinic acid, indicating that under certain oxidative conditions, the functionalized methyl group can be converted to a carboxylic acid. researchgate.net While direct oxidation of the methyl group of this compound is less commonly reported, it represents a potential route for the synthesis of 6-chloro-3-pyridinecarboxylic acid and its derivatives.

Condensation Reactions Involving the C5-Methyl Group

The C5-methyl group of this compound possesses acidity comparable to other methylpyridines (picolines), enabling it to participate in condensation reactions. The hydrogen atoms of the methyl group can be abstracted by a strong base to form a carbanionic intermediate. This nucleophilic species can then react with various electrophiles, most notably the carbonyl group of aldehydes and ketones, in a manner analogous to an aldol condensation.

This reactivity allows for the extension of the carbon chain at the C5 position, leading to the formation of new carbon-carbon bonds. The initial condensation product is typically a β-hydroxyalkylpyridine derivative, which may subsequently undergo dehydration under the reaction conditions to yield a styryl-like derivative. The general scheme for such a reaction involves the deprotonation of the methyl group followed by an attack on a carbonyl compound. While this is a characteristic reaction for picolines, specific documented examples detailing the condensation of this compound with various carbonyl compounds are tailored to specific synthetic goals.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of a chlorine atom further deactivates the ring. However, under specific conditions, electrophilic substitution reactions can be achieved.

The nitration of this compound can be directed to the C4 position of the pyridine ring. A method for preparing 2-chloro-4-iodo-5-methylpyridine begins with the 4-nitration of this compound google.com. This reaction is typically carried out using a strong nitrating agent, such as nitric acid in the presence of sulfuric acid, at elevated temperatures. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield.

ReactionReagentsTemperatureDurationProduct
4-NitrationNitric Acid, Sulfuric Acid100-160 °C5-15 hours2-chloro-5-methyl-4-nitropyridine

This table presents typical conditions for the nitration of this compound. google.com

Direct electrophilic halogenation on the deactivated pyridine ring of this compound is challenging. However, other positions on the ring can be functionalized with halogens through multi-step synthetic sequences. For instance, 2-chloro-4-iodo-5-methylpyridine can be synthesized from this compound. This process involves an initial nitration at the 4-position, followed by reduction of the nitro group to an amine, diazotization of the resulting amino group, and finally an iodination reaction, such as a Sandmeyer-type reaction with potassium iodide google.com. This sequence effectively introduces a halogen atom at a position that is not readily accessible through direct electrophilic attack.

N-Oxidation Chemistry of this compound (e.g., this compound N-oxide)

The nitrogen atom in the this compound ring can be readily oxidized to form this compound N-oxide. lookchem.com This transformation is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in a solvent like acetic acid. google.com The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxide. The resulting N-oxide is a stable, often crystalline compound. lookchem.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. For example, the N-oxide can be nitrated to form 2-chloro-5-methyl-4-nitropyridine-N-oxide. chemicalbook.comnih.gov

Transformations of Derived Functionalities (e.g., hydrazone formation from hydrazinylmethylpyridine, imine synthesis from carbaldehyde)

Derivatives of this compound can undergo further chemical transformations to produce a wide array of functionalized molecules.

Imine Synthesis from Carbaldehyde: A carbaldehyde derivative, such as This compound-3-carbaldehyde (B1588787), serves as a versatile precursor for the synthesis of imines (Schiff bases). researchgate.net These are typically prepared through the condensation reaction between the aldehyde and a primary amine. The reaction is often carried out by refluxing the reactants in a suitable solvent and can be catalyzed by acid. researchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. masterorganicchemistry.comresearchgate.net A series of such imines have been synthesized in excellent yields from this compound-3-carbaldehyde and various primary amines. researchgate.net

AldehydeAmineProduct (Imine)
This compound-3-carbaldehydeOctylamineN-(2-chloro-5-methylpyridin-3-ylmethylene)octan-1-amine
This compound-3-carbaldehydetert-ButylamineN-(2-chloro-5-methylpyridin-3-ylmethylene)-2-methylpropan-2-amine
This compound-3-carbaldehydeAnilineN-(2-chloro-5-methylpyridin-3-ylmethylene)aniline

This table shows examples of imines synthesized from a this compound derivative. researchgate.net

Hydrazone Formation from Hydrazinylmethylpyridine: Hydrazones are another class of compounds containing a C=N double bond, formed from the reaction of a hydrazine derivative with an aldehyde or ketone. nih.govnih.gov A suitable precursor, 2-chloro-5-(hydrazinylmethyl)pyridine, can be envisioned as being synthesized from this compound by first performing a side-chain halogenation of the methyl group (e.g., with N-chlorosuccinimide) to yield 2-chloro-5-(chloromethyl)pyridine, followed by nucleophilic substitution with hydrazine. The resulting 2-chloro-5-(hydrazinylmethyl)pyridine can then be condensed with a variety of aldehydes or ketones to form the corresponding hydrazones. This reaction is fundamental in synthetic organic chemistry for creating C=N bonds and is utilized in the synthesis of various heterocyclic compounds and biologically active molecules. nih.gov

Applications of 2 Chloro 5 Methylpyridine As a Versatile Chemical Building Block

Role in Agrochemical Synthesis

The compound is a pivotal intermediate in the production of modern crop protection agents. dissertationtopic.net Its structure allows for various chemical modifications, leading to the creation of potent insecticides and herbicides that are crucial for global food security. nbinno.com

2-Chloro-5-methylpyridine (B98176) is a direct precursor to 2-chloro-5-chloromethylpyridine (CCMP), a cornerstone intermediate for the synthesis of several major neonicotinoid insecticides. nbinno.comresearchgate.netchemicalbook.com Neonicotinoids represent a significant portion of the global insecticide market, valued for their high efficacy against piercing-sucking pests. pmarketresearch.com

The synthesis of these insecticides typically involves the reaction of CCMP with an appropriate amine-containing compound.

Imidacloprid: The production of imidacloprid involves reacting 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine. google.comchemicalbook.com This condensation reaction forms the final imidacloprid molecule, a process that has been optimized for high yield and purity. chemicalbook.comresearchgate.net

Acetamiprid (B1664982): Similarly, acetamiprid is synthesized from CCMP. chemicalbook.comgoogle.com The process involves a reaction with N-cyano-N'-methylacetamidine to form the target insecticide. google.com Alternative routes also use CCMP, reacting it with monomethylamine as an initial step to create an intermediate which is then further processed to yield acetamiprid. patsnap.com

The critical role of this compound as the starting material for CCMP underscores its importance in the production of these widely used insecticides. chemicalbook.comgoogle.com

Table 1: Synthesis of Neonicotinoid Insecticides from this compound Derivative

Insecticide Key Intermediate Derived from this compound Key Reactant
Imidacloprid 2-Chloro-5-chloromethylpyridine (CCMP) 2-Nitroiminoimidazolidine google.com
Acetamiprid 2-Chloro-5-chloromethylpyridine (CCMP) N-Cyano-N'-methylacetamidine google.com

This compound is an essential starting material for a class of herbicides known as aryloxyphenoxypropionates. epo.orggoogle.com These herbicides are effective against grass weeds in broad-leaved crops. epo.orggoogleapis.com The synthesis pathway involves the conversion of this compound into a trifluoromethylpyridine derivative, which is a key structural component of these herbicides.

The typical synthetic route proceeds as follows:

Chlorination: this compound undergoes further chlorination, often using chlorine gas in the presence of a free radical initiator, to form 2-chloro-5-trichloromethylpyridine. sihaulichemicals.comepo.orggoogle.com

Fluorination: The resulting 2-chloro-5-trichloromethylpyridine is then subjected to a fluorination reaction. This step replaces the chlorine atoms on the methyl group with fluorine atoms, yielding 2-chloro-5-(trifluoromethyl)pyridine (CTF). googleapis.com

Coupling: The CTF intermediate is then coupled with other chemical moieties to produce the final herbicide molecules. For instance, fluazifop-butyl is synthesized from this trifluoromethylpyridine intermediate. epo.orgnih.gov Haloxyfop-P-methyl is another major herbicide that relies on intermediates derived from this compound. researchgate.net

This multi-step conversion highlights the role of this compound as a foundational block for herbicides with complex structures. epo.orggoogle.com

Table 2: Herbicide Synthesis Pathway from this compound

Starting Material Key Intermediate(s) Final Herbicide Product(s)
This compound 2-Chloro-5-trichloromethylpyridine epo.org Fluazifop-butyl google.com
2-Chloro-5-(trifluoromethyl)pyridine (CTF) googleapis.com Haloxyfop-P-methyl researchgate.net

The ability to convert this compound into trifluoromethylpyridines (TFMPs) is crucial for the development of new and effective agrochemicals. jst.go.jp The trifluoromethyl (-CF3) group is highly valued in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability, which can enhance the efficacy and bioavailability of a molecule.

This compound serves as a readily available starting point for introducing this valuable functional group onto a pyridine (B92270) ring. google.com The process involves chlorination of the methyl group to 2-chloro-5-trichloromethylpyridine, followed by a halogen exchange (fluorination) reaction. epo.orggoogle.com This yields key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.govjst.go.jp These TFMP scaffolds are then used to synthesize a variety of modern pesticides, including high-efficiency herbicides and fungicides. googleapis.comgoogle.com The demand for these advanced agrochemicals drives the importance of this compound as a primary raw material. jst.go.jp

Contributions to Pharmaceutical Synthesis

Beyond its extensive use in agriculture, this compound is also a valuable intermediate in the pharmaceutical industry. dissertationtopic.netnbinno.comguidechem.com Its pyridine core is a common feature in many biologically active compounds, and the chloro and methyl groups provide reactive sites for building more complex drug molecules.

The pyridine ring is a fundamental scaffold in a multitude of pharmaceutical drugs. This compound provides a functionalized version of this ring system, enabling chemists to incorporate it into larger, more complex active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the attachment of various other functional groups, while the methyl group can be further modified. This reactivity makes it an important building block for diverse bioactive compounds. nbinno.comguidechem.com

Heterocyclic compounds, particularly those containing nitrogen, are central to modern drug discovery. This compound serves as a precursor for more elaborate heterocyclic systems. For example, it can be used to synthesize substituted bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials and drug candidates. While specific, direct syntheses of protein kinase inhibitors from this compound are not extensively detailed in the provided context, pyridine-based scaffolds are a well-established and critical component in the design of many kinase inhibitors. The chemical handles on this compound allow for its incorporation into these larger, pharmacologically active heterocyclic structures, making it a relevant starting point in the synthesis of potential new therapeutics.

Utility in Material Science and Advanced Chemical Production

This compound serves as a crucial precursor in the synthesis of more complex molecules utilized in both material science and the production of advanced chemicals. Its reactivity, stemming from the chloro- and methyl-substituted pyridine ring, allows for its incorporation into a variety of functional materials and specialty chemicals. epo.orgsihaulichemicals.com

In material science, a significant application of this compound is in the synthesis of substituted bipyridines, particularly 5-methyl-2,2′-bipyridine. Bipyridines are a class of bidentate chelating ligands renowned for their ability to form stable complexes with a wide range of metal ions. These metal-ligand complexes are fundamental to the construction of advanced materials such as Metal-Organic Frameworks (MOFs), coordination polymers, and functional molecular devices. researchgate.netnih.gov For instance, dimethyl-substituted bipyridine ligands, structurally related to 5-methyl-2,2'-bipyridine, have been successfully incorporated into manganese-based MOFs, demonstrating how modifying the bipyridine backbone influences the final structure and properties of the material. nih.gov The resulting materials often exhibit unique properties relevant to gas adsorption, catalysis, and luminescent or photonic devices. researchgate.net

In the realm of advanced chemical production, this compound is a well-established intermediate, primarily in the agrochemical sector. sihaulichemicals.comchemicalbook.com It is a key starting material for the synthesis of several high-value herbicides and insecticides. dissertationtopic.net One major pathway involves its further chlorination to produce 2-chloro-5-trichloromethylpyridine. epo.orggoogle.comgoogle.com This chlorinated derivative is an essential intermediate for manufacturing potent herbicides like fluazifop-butyl, which is used for controlling grass weeds in broad-leaved crops. google.comgoogle.com

The versatility of this compound as a building block is highlighted by the range of derivatives that can be synthesized from it. These downstream products are pivotal in modern chemical manufacturing.

Table 1: Key Intermediates Derived from this compound and Their Applications

Derivative Compound Application Area Specific Use/Product
5-methyl-2,2′-bipyridine Material Science Ligand for Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov
2-chloro-5-trichloromethylpyridine Advanced Chemical Production (Agrochemicals) Intermediate for herbicides such as fluazifop-butyl. epo.orggoogle.com
2-chloro-5-(chloromethyl)pyridine (B46043) Advanced Chemical Production (Agrochemicals) Intermediate for neonicotinoid insecticides. chemicalbook.com

Broader Applications in Fine Chemical and Dyestuff Industries

The utility of this compound extends across the fine chemical industry, where it functions as an important intermediate for a variety of specialized products, including pharmaceuticals and agrochemicals. sihaulichemicals.comguidechem.com Its role as a precursor to complex heterocyclic compounds makes it a valuable tool for organic synthesis. dissertationtopic.net The production of nicotinoid insecticides, a major class of crop protection agents, relies on intermediates derived from this compound. chemicalbook.com

While its application in traditional textile dyestuffs is not extensively documented, its derivatives are finding use in the advanced materials sector of the dye industry, particularly in the development of photosensitizers for Dye-Sensitized Solar Cells (DSSCs). rsc.orgrsc.org DSSCs are a type of photovoltaic cell that utilizes a molecular dye to absorb sunlight. Pyridine-based ligands and derivatives are investigated for their potential in these systems. For example, various pyridine derivatives have been studied as additives in the electrolyte of DSSCs to improve performance and stability. rsc.org The core structure of this compound provides a scaffold that can be chemically modified to create complex organic dyes, or sensitizers, with tailored electronic and optical properties suitable for converting light into electrical energy. researchgate.netmdpi.com These applications, though specialized, position this compound as a relevant building block in the modern dye and materials industry.

Table 2: Research Findings on Pyridine Derivatives in Advanced Dye Applications

Application Role of Pyridine Derivative Research Outcome
Dye-Sensitized Solar Cells (DSSC) Electrolyte Additive Methylpyridine derivatives were studied as alternatives to standard additives, showing effects on electrochemical properties and improving device stability. rsc.org
Organic Sensitizers Molecular Scaffold Pyridine-containing heterocyclic systems are used to construct D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic sensitizers for DSSCs. researchgate.net

Theoretical and Computational Investigations of 2 Chloro 5 Methylpyridine

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT) studies, HOMO/LUMO analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and efficiency for studying the electronic properties of pyridine (B92270) derivatives. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for understanding a molecule's reactivity.

The distribution and energies of these orbitals in 2-chloro-5-methylpyridine (B98176) are significantly influenced by its substituents. The chlorine atom at the 2-position acts as an electron-withdrawing group (via induction) and a weak π-donor (via resonance), while the methyl group at the 5-position is a weak electron-donating group. Theoretical calculations on related substituted pyridines indicate that the methyl group tends to raise the energy level of the HOMO more than the LUMO, whereas the chlorine substituent lowers the energy level of the LUMO more significantly than that of the HOMO. researchgate.net

The HOMO is expected to be distributed primarily over the pyridine ring and the chlorine atom, representing the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely localized over the electron-deficient carbon atoms of the pyridine ring, indicating the sites prone to nucleophilic attack. The energy of the LUMO, in particular, has been used as a descriptor in computational models to predict the relative rates of SNAr reactions for a range of chloroheterocycles, including this compound. rsc.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. smolecule.com Computational studies on related trifluoromethylpyridines suggest that electron-withdrawing groups can lead to a relatively large HOMO-LUMO gap (3.5 to 4.5 eV), indicating enhanced chemical stability. smolecule.com

ParameterDescriptionPredicted Influence on this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Raised by the electron-donating methyl group.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Lowered by the electron-withdrawing chlorine atom. researchgate.net
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A relatively large gap suggests significant chemical stability. smolecule.com
ReactivityTendency to undergo chemical reactions.The low-lying LUMO facilitates nucleophilic attack at the 2-position. rsc.org

Spectroscopic Property Simulations and Correlations (e.g., predicted NMR, IR, UV-Vis spectra)

Computational methods are widely used to simulate the spectroscopic properties of molecules, providing a basis for interpreting and assigning experimental spectra. DFT calculations can effectively predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, ¹H NMR simulations would predict distinct signals for the three aromatic protons and the methyl group protons. Based on analyses of similar structures, the expected chemical shifts (δ) place the H-6 proton (adjacent to nitrogen and chlorine) at the most downfield position, followed by the H-4 and H-3 protons, with the methyl group protons appearing most upfield. Similarly, ¹³C NMR chemical shifts can be calculated to aid in the assignment of the six unique carbon signals.

Simulated IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, yielding excellent agreement with experimental data. This allows for a detailed assignment of vibrational modes, such as C-H stretching, C-N stretching, ring deformation, and C-Cl stretching.

Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions, such as those observed in UV-Vis spectroscopy. nih.gov The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The analysis of the molecular orbitals involved in these transitions, typically from HOMO or near-HOMO orbitals to LUMO or near-LUMO orbitals (π→π* and n→π* transitions), provides a deeper understanding of the molecule's electronic structure. nih.gov

Spectroscopic TechniqueComputational MethodPredicted Information
NMR (¹H, ¹³C)DFT (e.g., GIAO method)Chemical shifts (δ), coupling constants (J) for structural elucidation.
IR & RamanDFT (Frequency calculations)Vibrational frequencies and intensities, aiding in functional group identification and spectral assignment.
UV-VisTD-DFTAbsorption wavelengths (λmax), oscillator strengths, and nature of electronic transitions (e.g., π→π, n→π). nih.gov

Mechanistic Studies of this compound Transformations (e.g., oxidative addition to palladium)

This compound serves as a substrate in numerous transition-metal-catalyzed cross-coupling reactions, where the oxidative addition of the C-Cl bond to a low-valent metal center is a critical mechanistic step. This is particularly relevant in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

In a typical Suzuki-Miyaura reaction, this compound reacts with an organoboron compound in the presence of a palladium catalyst. chemrxiv.org The catalytic cycle is initiated by the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex. This step involves the cleavage of the C-Cl bond and the formation of a new organopalladium(II) intermediate, LnPd(Ar)(Cl), where Ar is the 5-methylpyrid-2-yl group and L represents the supporting ligands.

Theoretical studies on the oxidative addition of aryl chlorides to Pd(0) complexes have established that the reaction proceeds through a dissociative or associative mechanism depending on the ligands. Detailed kinetic and mechanistic investigations, often supported by DFT calculations, help elucidate the reaction pathway, identify the rate-determining step, and understand the influence of electronic and steric factors. For chloropyridines, the electron-deficient nature of the ring facilitates the oxidative addition step, which is often rate-determining in catalytic cycles.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, conformational analysis is relatively straightforward as the primary degree of freedom is the rotation of the methyl group. However, in the context of its interactions with other molecules, such as in biological systems or as a ligand in a metal complex, its three-dimensional structure and electrostatic potential are critical.

A prominent example is the study of the insecticide acetamiprid (B1664982), which contains the this compound moiety. Molecular docking simulations have been used to analyze the conformation of acetamiprid within the active site of target enzymes like acetylcholinesterase. mdpi.com These studies reveal how the this compound part of the molecule aligns within hydrophobic pockets and interacts with key amino acid residues, providing a rationale for its biological activity. mdpi.com Such modeling is essential for structure-based drug design and understanding mechanisms of action.

Intermolecular Interactions and Crystal Packing Analysis

While the crystal structure of this compound itself is not extensively detailed in the literature, its behavior within a crystal lattice can be understood from the structures of its metal complexes. The crystal structure of bis(this compound-κN)-bis(nitrato-κ2O,O′)copper(II) has been reported. nih.govmdpi.comresearchgate.net In this complex, the this compound molecule acts as a ligand, coordinating to the copper(II) ion through its pyridine nitrogen atom.

Crystallographic Data for a Complex Containing this compound
CompoundFormulaCoordination GeometrySignificance
bis(this compound-κN)-bis(nitrato-κ2O,O′)copper(II)C₁₂H₁₂Cl₂CuN₄O₆Distorted octahedral Cu(II) centerDemonstrates the coordination behavior of this compound as a ligand and provides a model for its intermolecular interactions. nih.govmdpi.comresearchgate.net

Analytical Methodologies for 2 Chloro 5 Methylpyridine and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Chloro-5-methylpyridine (B98176). These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound. ¹H and ¹³C NMR spectra provide unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the methyl group and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the ring. A representative dataset shows signals at approximately δ 8.18 (d, J = 2.5 Hz, 1H), δ 7.45 (dd, J = 8.5, 2.5 Hz, 1H), δ 7.13 (d, J = 8.5 Hz, 1H), and δ 2.27 (s, 3H) chemicalbook.comchemicalbook.com. The singlet at 2.27 ppm corresponds to the methyl protons, while the other signals represent the protons at positions 6, 4, and 3 of the pyridine ring, respectively. The coupling constants (J) provide information about the connectivity of the protons.

Table 1: Representative ¹H NMR Data for this compound Data sourced from Bell, C.L. et al., J. Heterocycl. Chem. 2, 420 (1965). chemicalbook.comchemicalbook.com

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.18Doublet (d)J(6,4) = 2.5
H-47.45Doublet of Doublets (dd)J(4,3) = 8.5, J(4,6) = 2.5
H-37.13Doublet (d)J(3,4) = 8.5
-CH₃2.27Singlet (s)N/A

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound. The spectra exhibit characteristic bands corresponding to the vibrational modes of the pyridine ring and its substituents.

C-H Vibrations: Aromatic C-H stretching modes for substituted pyridines are typically observed in the 3000-3100 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers and are characteristic of the substitution pattern.

Ring Vibrations: The pyridine ring itself has characteristic stretching and breathing vibrations, often appearing in the 1400-1600 cm⁻¹ region.

C-Cl and C-CH₃ Vibrations: The C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹. The vibrations associated with the methyl group (stretching and bending) are also readily identifiable.

For the related compound 2-hydroxy-5-methyl-3-nitro pyridine, C-H stretching modes were assigned at 3068 cm⁻¹ (IR) and 3064 cm⁻¹ (Raman) niscpr.res.in. In the derivative This compound-3-carbaldehyde (B1588787) imine, characteristic IR bands were observed at 2960 cm⁻¹ (-CH), 1640 cm⁻¹ (C=N), and 1480 cm⁻¹ (aromatic) bibliotekanauki.pl. Public databases confirm the availability of full FTIR and FT-Raman spectra for this compound, which can be used for detailed comparative analysis nih.gov.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a potent identification tool.

In electron ionization (EI) mass spectrometry, this compound yields a molecular ion (M⁺) peak corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic doublet. The primary molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 127, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak (M+2) is observed at m/z 129, corresponding to the ³⁷Cl isotope nih.gov. Common fragmentation patterns involve the loss of the chlorine atom or the methyl group, leading to other significant peaks in the spectrum. For instance, a prominent peak is often seen at m/z 92, resulting from the loss of the chlorine atom nih.gov.

Table 2: Key Mass Spectrometry Peaks for this compound

m/zProposed Fragment IdentityRelative Intensity
127[M]⁺ (C₆H₆³⁵ClN)⁺High (Base Peak)
129[M+2]⁺ (C₆H₆³⁷ClN)⁺~33% of Base Peak
92[M-Cl]⁺High

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines like this compound exhibit characteristic absorption bands in the UV region arising from π → π* and n → π* transitions associated with the aromatic ring and the non-bonding electrons of the nitrogen atom.

The solvent used can influence the position and intensity of these absorption maxima (λmax). For example, the UV-Visible spectrum of a related derivative, 2-amino-3-methyl-5-nitropyridine, was recorded in ethanol (B145695) to determine its electronic properties nih.gov. Another derivative, 2-Amino-5-Chloropyridine tetrachloromercurate, shows a UV cutoff wavelength at 348 nm, which is used to calculate its optical energy band gap researchgate.net. While specific λmax values for the parent this compound are dependent on the solvent and pH, analysis in this region is crucial for understanding its electronic structure and for quantitative analysis using the Beer-Lambert law.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is the premier method for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify a purity of >97.0% as determined by GC osha.gov. The technique separates components of a mixture based on their differential partitioning between a stationary phase in a column and a mobile gas phase.

A typical GC analysis involves injecting a vaporized sample into a heated column. A flame ionization detector (FID) is commonly used for detection. The conditions, such as the column type, temperature program, and carrier gas flow rate, are optimized to achieve good separation and symmetric peak shapes. For pyridine-based compounds, a common setup might use a fused silica (B1680970) capillary column with a polar stationary phase.

Table 3: Example Gas Chromatography (GC) Conditions for Analysis of Pyridine Derivatives

ParameterCondition
ColumnFused silica capillary, e.g., 60-m x 0.32-mm i.d. (1.0 µm df Stabilwax-DB) or similar mdpi.com
Carrier GasHelium or Nitrogen nih.gov
Injection Port Temp.240-280 °C nih.gov
DetectorFlame Ionization Detector (FID)
Detector Temp.260-280 °C nih.gov
Oven ProgramExample: Initial temp 60°C, ramp at 10°C/min to 280°C, hold for 10-15 min bibliotekanauki.pl
Purity Specification>97.0% osha.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound. It is particularly useful for monitoring reaction progress, assessing purity, and isolating impurities.

Reverse-phase (RP) HPLC is a common mode used for the analysis of this compound. sielc.com In this method, the compound is separated on a nonpolar stationary phase using a polar mobile phase. A specific application utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for such separations. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often replaced with a volatile acid, such as formic acid, to ensure compatibility. sielc.com This HPLC method is robust and scalable, allowing it to be adapted for preparative separation to isolate impurities for further characterization. sielc.com Furthermore, the use of columns with smaller 3 µm particles is an option for rapid analysis in Ultra-Performance Liquid Chromatography (UPLC) systems. sielc.com

Detailed parameters for a specific HPLC method are often proprietary; however, a typical setup is outlined in the table below based on available data.

Table 1: HPLC Parameters for this compound Analysis

Parameter Description Source
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase/Column Newcrom R1 (special reverse-phase with low silanol activity) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid sielc.com
Application Purity assessment, impurity isolation, pharmacokinetics sielc.com

| Scalability | Suitable for analytical and preparative separation | sielc.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is widely used to monitor the progress of chemical reactions, identify the components in a mixture by comparison with standards, and determine the appropriate solvent system for scale-up purification using column chromatography.

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), which is then placed in a sealed chamber with a solvent (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For a compound like this compound, a normal-phase TLC system is typically employed. This utilizes a polar stationary phase, most commonly silica gel, and a less polar mobile phase. The separation is based on the polarity of the compounds; less polar compounds have a weaker interaction with the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compound is UV-active, or by using chemical staining reagents.

Table 2: Proposed TLC System for this compound

Parameter Description
Technique Normal-Phase Thin-Layer Chromatography
Stationary Phase Silica gel 60 F254 coated on aluminum or glass plates
Mobile Phase A mixture of a nonpolar solvent and a moderately polar solvent (e.g., Heptane:Ethyl Acetate in a 7:3 v/v ratio)
Sample Application Spotting of a dilute solution of the compound in a volatile solvent
Development In a closed chamber saturated with the mobile phase vapor
Visualization UV lamp (254 nm)

| Expected Result | A single spot with a specific Rf value, indicating the compound's purity and polarity relative to the chosen system |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides valuable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material. While the crystal structure of this compound itself is available in the Crystallography Open Database (COD), detailed structural analyses have been published for several of its derivatives, including 2-Chloro-5-(chloromethyl)pyridine (B46043) and 2-Chloro-5-nitropyridine. researchgate.netresearchgate.net

The analysis of 2-Chloro-5-(chloromethyl)pyridine reveals that the molecule is nearly planar. researchgate.net In its crystal structure, molecules are linked into dimers through intermolecular C—H···N hydrogen bonds, which contributes to the stability of the crystal lattice. researchgate.net Similarly, the crystal structure of 2-Chloro-5-nitropyridine shows an almost planar molecule, with adjacent molecules in the crystal forming chains through Cl···O interactions. nih.gov These chains are further organized into layers by C—H···O interactions. nih.gov

The crystallographic data for these two derivatives provide a clear insight into how substitutions on the pyridine ring influence the solid-state packing and intermolecular forces. A summary of the key crystallographic parameters for these derivatives is presented below.

Table 3: Comparative Crystallographic Data for Derivatives of this compound

Parameter 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-nitropyridine Source
Chemical Formula C₆H₅Cl₂N C₅H₃ClN₂O₂ researchgate.net, nih.gov
Molecular Weight 162.01 158.54 researchgate.net, nih.gov
Crystal System Monoclinic Triclinic researchgate.net, nih.gov
Space Group P2₁/c P1 researchgate.net, nih.gov
a (Å) 4.0770 (8) 3.7599 (8) researchgate.net, nih.gov
b (Å) 10.322 (2) 5.8641 (13) researchgate.net, nih.gov
c (Å) 16.891 (3) 7.0189 (15) researchgate.net, nih.gov
**α (°) ** 90 84.687 (3) researchgate.net, nih.gov
**β (°) ** 95.95 (3) 89.668 (3) researchgate.net, nih.gov
**γ (°) ** 90 76.020 (3) researchgate.net, nih.gov
**Volume (ų) ** 707.0 (2) 149.50 (6) researchgate.net, nih.gov
Z (molecules/unit cell) 4 1 researchgate.net, nih.gov
Temperature (K) 293 100 researchgate.net, nih.gov
**Calculated Density (Mg m⁻³) ** 1.522 1.761 researchgate.net
Radiation Type Mo Kα Mo Kα researchgate.net, nih.gov

| Final R-factor (R1) | 0.037 | 0.056 | researchgate.net, nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Phosphoric acid
Formic acid
Ethyl Acetate
Heptane
2-Chloro-5-(chloromethyl)pyridine

Q & A

Q. What role does this compound play in developing fluorinated pyridine derivatives for medicinal chemistry?

  • Methodological Answer :
  • Fluorination Strategies : Use SF₄ or Deoxo-Fluor® to replace chlorine with fluorine, yielding 5-methyl-2-fluoropyridine for kinase inhibitor synthesis .
  • Biological Activity : Assess fluorinated derivatives in vitro (e.g., IC₅₀ assays against cancer cell lines) to correlate structure-activity relationships .

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